molecular formula C19H14Cl2O2S B8242457 5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carboxylic acid

5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carboxylic acid

Cat. No.: B8242457
M. Wt: 377.3 g/mol
InChI Key: VODIIKPTDSZOID-UHFFFAOYSA-N
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Description

5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C19H14Cl2O2S and its molecular weight is 377.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antithrombotic Agents

Research in the field of carboxylic acid antithrombotic agents has led to the synthesis of derivatives related to 5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carboxylic acid. These compounds have demonstrated good in vivo activity as antithrombotic agents, showcasing their potential in medical research and treatment of thrombotic conditions (Babu et al., 2016).

Corrosion Inhibition

A study on the efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (a compound related to the chemical ) as a corrosion inhibitor for mild steel in acidic media was conducted. The compound showed high inhibition efficiencies, indicating its applicability in protecting metals from corrosion (Lagrenée et al., 2002).

Molecular Material Synthesis

The synthesis of novel bis4-(N-carbazolyl)-2,6-dichlorophenylmethyl radical and similar compounds, which are structurally related to this compound, demonstrates their use in creating new paramagnetic glassy molecular materials. These materials have applications in electronic devices and sensors due to their luminescent properties and thermal stability (Castellanos et al., 2008).

Semiconducting Polymers

In the field of electronics, compounds related to this compound have been used to create semiconducting polymers with high spin multiplicity. These polymers are potential candidates for use in advanced electronic devices (Domingo et al., 2000).

Coordination Polymers

This compound has also been used in the synthesis of coordination polymers. These materials have potential applications in the field of material science and catalysis due to their unique structural properties (Cheng et al., 2017).

Photochromic and Electrochemical Properties

The compound's derivatives have been studied for their photochromic behavior and electrochemical properties. These studies are crucial for the development of smart materials and sensors that respond to light and electrical stimuli (Fan et al., 2008).

Antitumor Agents

Derivatives of this compound have been synthesized and evaluated as potential antitumor agents. This research contributes to the ongoing search for new and effective cancer treatments (Anderson & Mulumba, 1984).

Properties

IUPAC Name

5-[bis(4-chlorophenyl)methyl]-3-methylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2O2S/c1-11-10-16(24-18(11)19(22)23)17(12-2-6-14(20)7-3-12)13-4-8-15(21)9-5-13/h2-10,17H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODIIKPTDSZOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carboxylic acid
Reactant of Route 2
5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carboxylic acid
Reactant of Route 3
5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carboxylic acid
Reactant of Route 4
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5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carboxylic acid
Reactant of Route 5
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5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carboxylic acid
Reactant of Route 6
5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.